molecular formula C22H20N2O7S B300657 3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Número de catálogo B300657
Peso molecular: 456.5 g/mol
Clave InChI: BAKDOVLFSNGKAP-WQRHYEAKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in recent years due to its potential therapeutic applications. It was first synthesized in 2006 by Smith and Murphy and has since been extensively studied for its biochemical and physiological effects.

Mecanismo De Acción

3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid acts by selectively targeting and accumulating in the mitochondria, where it scavenges reactive oxygen species (ROS) and protects against oxidative damage. It also has the ability to improve mitochondrial function by enhancing the activity of the electron transport chain and reducing mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, improving insulin sensitivity, and reducing oxidative stress. It has also been shown to protect against mitochondrial dysfunction and improve mitochondrial biogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has several advantages for use in lab experiments, including its ability to selectively target and accumulate in the mitochondria, its potent antioxidant and anti-inflammatory effects, and its ability to improve mitochondrial function. However, it also has limitations, including its high cost and limited availability.

Direcciones Futuras

There are several potential future directions for research on 3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, including its use in the treatment of neurodegenerative diseases, cardiovascular disease, and cancer. Further studies are needed to determine the optimal dosing and administration of this compound, as well as its long-term safety and efficacy. Additionally, the development of new analogs and derivatives of this compound may lead to even more potent and effective mitochondria-targeted antioxidants.

Métodos De Síntesis

3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is synthesized through a multi-step process involving the reaction of 5-bromomethyl-2-furancarboxylic acid with 3-(4-morpholinyl)-2-oxopropylidene-1,3-thiazolidine-4-carboxylic acid, followed by the addition of methyl groups to the furan ring. The final product is obtained through a series of purification steps.

Aplicaciones Científicas De Investigación

3-Methyl-4-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been studied extensively for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, Alzheimer's disease, cardiovascular disease, and cancer. It has been shown to have potent antioxidant and anti-inflammatory effects, as well as the ability to improve mitochondrial function and reduce oxidative stress.

Propiedades

Fórmula molecular

C22H20N2O7S

Peso molecular

456.5 g/mol

Nombre IUPAC

3-methyl-4-[5-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H20N2O7S/c1-13-10-14(21(27)28)2-4-16(13)17-5-3-15(31-17)11-18-20(26)24(22(29)32-18)12-19(25)23-6-8-30-9-7-23/h2-5,10-11H,6-9,12H2,1H3,(H,27,28)/b18-11-

Clave InChI

BAKDOVLFSNGKAP-WQRHYEAKSA-N

SMILES isomérico

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

SMILES canónico

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.